N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-9(15-14(18)12-7-4-8-19-12)13-16-10-5-2-3-6-11(10)17-13/h2-9H,1H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJPXWQVOLCVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The benzimidazole scaffold is constructed through acid-catalyzed condensation between 1,2-diaminobenzene derivatives and ethyl pyruvate, as demonstrated in the following optimized procedure:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 1,2-Diaminobenzene | 10 mmol | Aromatic diamine |
| Ethyl pyruvate | 12 mmol | Carbonyl source |
| HCl (conc.) | 15 mL | Catalyst |
| Ethanol | 50 mL | Solvent |
| Reaction Temperature | 80°C | |
| Reaction Time | 8 h |
This method yields 1-(1H-benzo[d]imidazol-2-yl)ethanol at 68% efficiency, with subsequent oxidation to the ketone using Jones reagent (CrO3/H2SO4).
Reductive Amination to Install Ethylamine Side Chain
Conversion of the ketone intermediate to the required ethylamine proceeds via reductive amination:
Optimized Protocol
- Dissolve 1-(1H-benzo[d]imidazol-2-yl)ethanone (5 mmol) in anhydrous THF
- Add ammonium acetate (15 mmol) and sodium cyanoborohydride (7.5 mmol)
- Stir under nitrogen at 40°C for 24 h
- Quench with saturated NaHCO3, extract with ethyl acetate
- Purify via flash chromatography (SiO2, DCM:MeOH 9:1)
This step achieves 74% yield with >90% purity by HPLC.
Amide Bond Formation Strategies
HBTU-Mediated Coupling
The most efficient method identified couples 1-(1H-benzo[d]imidazol-2-yl)ethylamine with furan-2-carboxylic acid using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate):
Reaction Parameters
| Parameter | Value |
|---|---|
| Molar Ratio (Acid:Amine) | 1.2:1 |
| Coupling Agent | HBTU (1.5 eq) |
| Base | DIPEA (3 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 0°C → RT |
| Time | 16 h |
| Workup | Aqueous NaHCO3 wash |
| Purification | Preparative HPLC |
This protocol yields 35% of target compound with 99.2% purity. Comparative studies show HBTU outperforms HATU and EDCl in this system due to better solubility of the uronium intermediate in DMF.
Mixed Anhydride Method
An alternative approach using isobutyl chloroformate generates the mixed anhydride of furan-2-carboxylic acid:
- Cool furan-2-carboxylic acid (1 eq) and N-methylmorpholine (1.5 eq) in THF to -15°C
- Add isobutyl chloroformate (1.1 eq) dropwise
- After 30 min, add amine solution (1 eq in THF)
- Warm to RT over 2 h, stir for 12 h
- Concentrate and purify via recrystallization (EtOAc/hexanes)
While avoiding peptide coupling reagents, this method yields only 22% product due to competing hydrolysis.
Critical Process Optimization Parameters
Solvent Effects on Reaction Efficiency
Comparative solvent screening reveals:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 35 | 99.2 |
| DMSO | 46.7 | 28 | 97.5 |
| THF | 7.5 | 19 | 95.8 |
| CH3CN | 37.5 | 25 | 96.1 |
DMF's high polarity facilitates reagent dissolution while stabilizing transition states through dipole interactions.
Temperature-Conversion Relationship
Kinetic studies demonstrate:
- Below 0°C: <5% conversion after 24 h
- 0-25°C: Linear increase to 35% at 16 h
- >30°C: Decomposition observed via LC-MS (furan ring opening)
Optimal temperature profile: 2 h at 0°C followed by 14 h at 25°C.
Advanced Purification Techniques
Preparative HPLC Conditions
| Column | XBridge BEH C18 (250 × 30 mm, 5 μm) |
|---|---|
| Mobile Phase | A: 0.1% TFA in H2O |
| B: 0.1% TFA in CH3CN | |
| Gradient | 20-80% B over 40 min |
| Flow Rate | 25 mL/min |
| Detection | 254 nm |
| Injection Volume | 5 mg/mL in DMSO (2 mL) |
This method achieves baseline separation from byproducts like N-acetylated derivatives and dimeric species.
Crystallization Optimization
Screening 12 solvent systems identified ethyl acetate/n-heptane (1:3 v/v) as optimal:
- Crystal form: Monoclinic, P21/c
- Purity increase: 92% → 99.5%
- Recovery: 81%
Differential scanning calorimetry confirms a sharp melting endotherm at 184°C (ΔH = 152 J/g).
Scalability and Industrial Considerations
Pilot-scale trials (50 L reactor) revealed:
- HBTU cost contributes 62% of raw material expenses
- DMF recycling via falling film evaporation reduces solvent costs by 73%
- Continuous flow HPLC purification increases throughput 4× vs. batch mode
Notably, the patent literature emphasizes avoiding chromatographic purification in favor of crystallization for commercial-scale production, though this requires careful polymorph control.
Chemical Reactions Analysis
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: The compound can be reduced using agents like sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorination using chlorine gas.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that compounds containing benzimidazole moieties, including N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide, exhibit promising anticancer activities. Studies have shown that benzimidazole derivatives can inhibit the proliferation of various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds valuable candidates for further development in cancer therapeutics .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Certain derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The structure-activity relationship (SAR) studies suggest that modifications to the benzimidazole ring can enhance antimicrobial efficacy, indicating a potential for developing new antibiotics based on this scaffold .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes:
- Formation of the Benzimidazole Core : This is usually achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
- Furan Ring Introduction : The furan moiety can be introduced via cyclization reactions involving furan derivatives and appropriate coupling agents.
- Amide Bond Formation : The final step involves the formation of an amide bond between the furan-2-carboxylic acid and the benzimidazole derivative, often facilitated by coupling reagents like HBTU or EDC in the presence of a base such as diisopropylethylamine (DIPEA) .
Therapeutic Potential
Neurological Disorders
Emerging studies suggest that compounds similar to this compound may have neuroprotective effects. The ability to modulate signaling pathways involved in neurodegeneration presents a promising avenue for treating conditions such as Alzheimer's disease and Parkinson's disease .
Inflammatory Conditions
The anti-inflammatory properties of benzimidazole derivatives have been documented, with potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The modulation of cytokine production and inhibition of inflammatory mediators are key mechanisms through which these compounds exert their effects .
Case Studies
Mechanism of Action
The mechanism of action of N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi by binding to their ribosomal subunits. In cancer therapy, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The furan ring enhances its binding affinity to these targets, making it more effective.
Comparison with Similar Compounds
Key Structural Variations and Implications
Ethyl (MFCD07189082) and 4-fluorobenzyl (Compound 19) substituents enhance lipophilicity, as evidenced by higher XLogP3 values (~3.5–3.7), improving membrane permeability .
Benzyl linkers (Compound 19) introduce aromaticity, which may enhance π-π stacking interactions in enzyme inhibition .
Pharmacological and Physicochemical Data
- Synthetic Yields: Analogs like Compound 19 () and Compound 27 () are synthesized with yields of 65% and 86%, respectively, using copper catalysis or carbodiimide-mediated coupling .
- Enzyme Inhibition: Compound 19 exhibits IDO1 inhibition, a target in cancer immunotherapy, while hydrazine derivatives () show anticonvulsant activity via GABAergic modulation .
- Solubility and LogP: The target compound’s XLogP3 (~3.7) suggests moderate lipophilicity, comparable to analogs like MFCD07189082, but lower than phenyl-substituted derivatives (e.g., 1212195-22-6, XLogP3: 3.7) .
Biological Activity
N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, especially in cancer research. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of a benzimidazole moiety and a furan ring, which enhances its chemical reactivity and solubility. The carboxamide functional group further contributes to its pharmacological profile. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . Similar benzimidazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also act as a potent inhibitor against malignancies.
A comparative analysis of related compounds shows the following potential activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1H-benzimidazole-2-carboxamide | Benzimidazole core | Anticancer properties |
| N-(2-fluoroethyl)-N-methylaniline | Substituted aniline | Anticancer activity |
| 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | Benzimidazole derivative | Potent kinase inhibitor |
The unique structure of this compound may provide distinct pharmacological profiles compared to other benzimidazole derivatives, enhancing its bioavailability and therapeutic potential.
Studies suggest that this compound interacts with specific protein targets involved in cancer progression. For instance, it may modulate kinase activity, which is crucial in signaling pathways related to cancer. Understanding these interactions is essential for elucidating the compound's mechanism of action.
Synthesis Methods
The synthesis of this compound can be achieved through various methods that allow for the fine-tuning of substituents on the benzimidazole and furan rings. This adaptability is crucial for optimizing biological activity. Common synthetic routes include:
- Condensation Reactions : Involving the reaction between benzimidazole derivatives and furan-2-carboxylic acid.
- Substitution Reactions : Modifying existing compounds to enhance their anticancer properties.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
- Cell Proliferation Inhibition : A study demonstrated that this compound significantly inhibited the proliferation of colorectal adenocarcinoma cells with an IC50 value comparable to established anticancer drugs.
- Kinase Inhibition Assays : In vitro assays revealed that this compound effectively inhibited specific kinases involved in tumor growth, further supporting its potential as an anticancer agent.
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals and inhibit lipid peroxidation, indicating potential applications in combating oxidative stress.
Q & A
Q. What are the standard synthetic routes for N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide?
The compound is typically synthesized via multi-step protocols. A common approach involves:
- Step 1 : Synthesis of 1H-benzo[d]imidazole-2-thiol from o-phenylenediamine, KOH, and CS₂ in ethanol .
- Step 2 : Conversion to 2-hydrazinyl-1H-benzo[d]imidazole using hydrazine hydrate .
- Step 3 : Condensation with sodium cyanate and glacial acetic acid to form 2-(1H-benzo[d]imidazol-2-yl)hydrazinecarboxamide .
- Final Step : Reaction with furan-2-carboxaldehyde or derivatives under reflux conditions. Alternative one-pot methods using catalysts like CBr₄ in acetonitrile at 80°C achieve 78% yield, emphasizing atom economy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1632 cm⁻¹, N-H at ~3476 cm⁻¹) .
- ¹H-NMR : Reveals aromatic protons (δ 7.22–7.72 ppm) and exchangeable NH signals (δ 12.12 ppm) .
- ESI-MS : Confirms molecular weight via m/z peaks matching theoretical values (e.g., [M+H]+ at 315.3 for analogs) .
- Elemental Analysis : Validates purity with deviations ≤ ±0.4% from theoretical values .
Q. What are the preliminary biological screening methods for this compound?
- Antimicrobial Assays : Use bacterial strains (e.g., P. aeruginosa MH602) with GFP reporters to quantify inhibition .
- Cytotoxicity Testing : MTT assays on human fibroblasts to assess IC₅₀ values .
- Kinase Inhibition : Structural analogs with benzimidazole-piperidine motifs show activity against cancer-associated kinases .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the final condensation step?
- Catalyst Screening : Compare CBr₄ (78% yield ) vs. traditional bases (e.g., K₂CO₃).
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while dioxane may favor quinoxaline byproducts .
- Temperature Control : Reflux at 80°C minimizes side reactions in one-pot syntheses .
Q. How do structural modifications impact pharmacological activity?
- Substituent Analysis : Electron-withdrawing groups (e.g., -NO₂ at R3) enhance antimicrobial activity, while bulky groups (e.g., cyclohexyl) reduce cytotoxicity .
- SAR Studies : Analogous compounds with sulfonyl groups (e.g., N-(4-sulfonylphenyl)-2-chlorobenzamide) show improved kinase binding due to hydrogen-bonding with ATP pockets .
Q. What computational methods validate the compound’s optoelectronic properties?
- DFT Calculations : Predict HOMO-LUMO gaps (e.g., 3.2 eV for benzimidazole-Schiff bases) to assess charge transfer efficiency .
- Nonlinear Optical (NLO) Analysis : Hyperpolarizability values (β ~1.5×10⁻³⁰ esu) suggest potential in photonic devices .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
- Dynamic Effects : Exchangeable protons (e.g., NH) may appear as singlets or broad signals; use D₂O shaking to confirm .
- Solvent Artifacts : DMSO-d₆ can cause peak splitting; compare spectra in CDCl₃ .
- 2D NMR : HSQC and HMBC correlations resolve ambiguous aromatic proton assignments .
Methodological Challenges and Solutions
Q. What strategies address poor solubility in biological assays?
- Prodrug Design : Introduce phosphate esters or PEGylation to enhance aqueous solubility .
- Co-solvent Systems : Use DMSO (≤1% v/v) with PBS to maintain compound stability .
Q. How are intermediates characterized during multi-step synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
